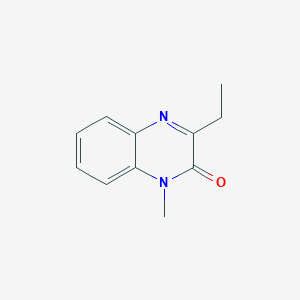
3-ethyl-1-methylquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-methylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxalinone family. Quinoxalinones are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methylquinoxalin-2(1H)-one typically involves the condensation of 3-ethyl-1-methylquinoxaline-2,3-dione with appropriate reagents under controlled conditions. One common method involves the reaction of 3-ethyl-1-methylquinoxaline-2,3-dione with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Antitumor and Anticancer Properties
3-Ethyl-1-methylquinoxalin-2(1H)-one has been investigated as a scaffold for the development of new antitumor agents. Research indicates that derivatives of this compound exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro studies have shown that certain derivatives possess significant cytotoxicity against cancer cell lines, with IC50 values indicating their potency .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have reported the synthesis of various quinoxaline derivatives, including this compound, which were tested against a range of bacterial strains. The results indicated varying degrees of antibacterial activity, suggesting its potential use in developing new antimicrobial agents .
Computational Studies
In addition to experimental approaches, computational studies have been employed to predict the binding interactions and pharmacokinetic properties of this compound derivatives. Molecular docking studies have provided insights into their binding affinities with VEGFR-2, supporting the design of more effective inhibitors by modifying structural components of the compound .
Case Studies
Case Study 1: VEGFR-2 Inhibition
A recent study designed several quinoxaline-based compounds incorporating this compound as a core structure. The most promising candidate exhibited an IC50 value significantly lower than existing treatments, indicating enhanced efficacy against cancer cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on synthesizing a series of quinoxaline derivatives, including this compound. The study found that specific modifications to the structure improved antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .
Wirkmechanismus
The mechanism of action of 3-ethyl-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells. It may also interact with DNA or proteins, leading to changes in cellular function and viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-2-methylquinoxaline: Similar structure but lacks the carbonyl group at the 2-position.
1-Methyl-2(1H)-quinoxalinone: Similar structure but lacks the ethyl group at the 3-position.
2,3-Dimethylquinoxaline: Similar structure but lacks the carbonyl group and has two methyl groups at the 2 and 3 positions.
Uniqueness
3-ethyl-1-methylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the carbonyl group, allows for unique interactions with biological targets and enhances its potential as a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
3-ethyl-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-3-8-11(14)13(2)10-7-5-4-6-9(10)12-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
IJVQLTINNVPBCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















